

2-Aminoquinoline: A Privileged Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: 2-Aminoquinoline

Cat. No.: B160992

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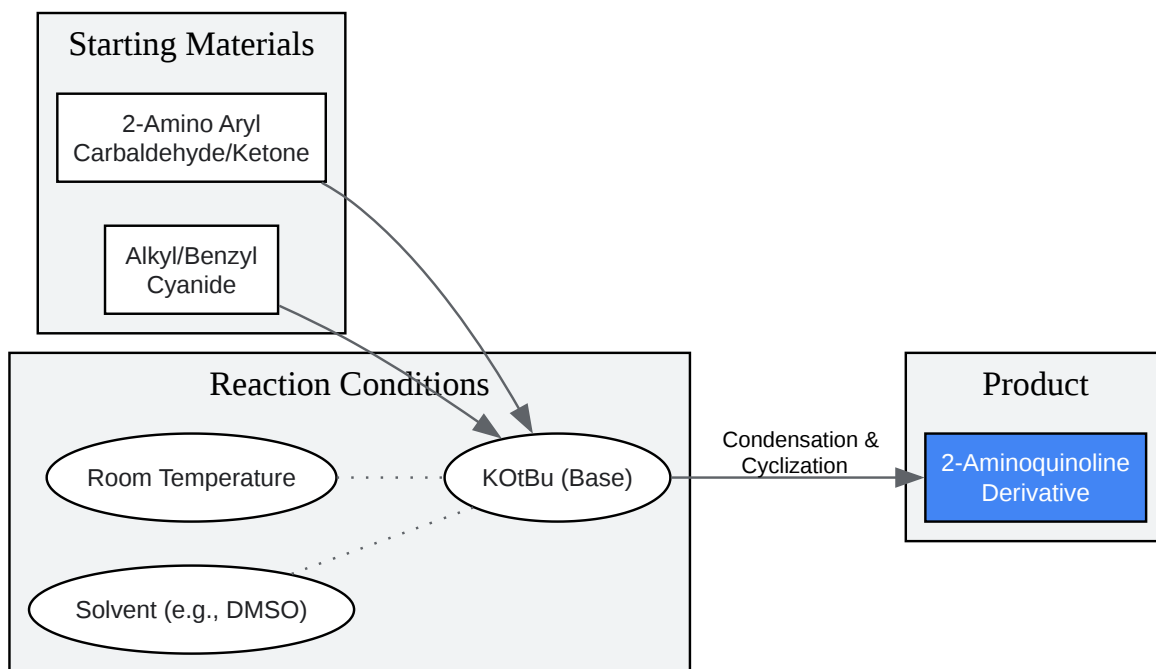
Introduction

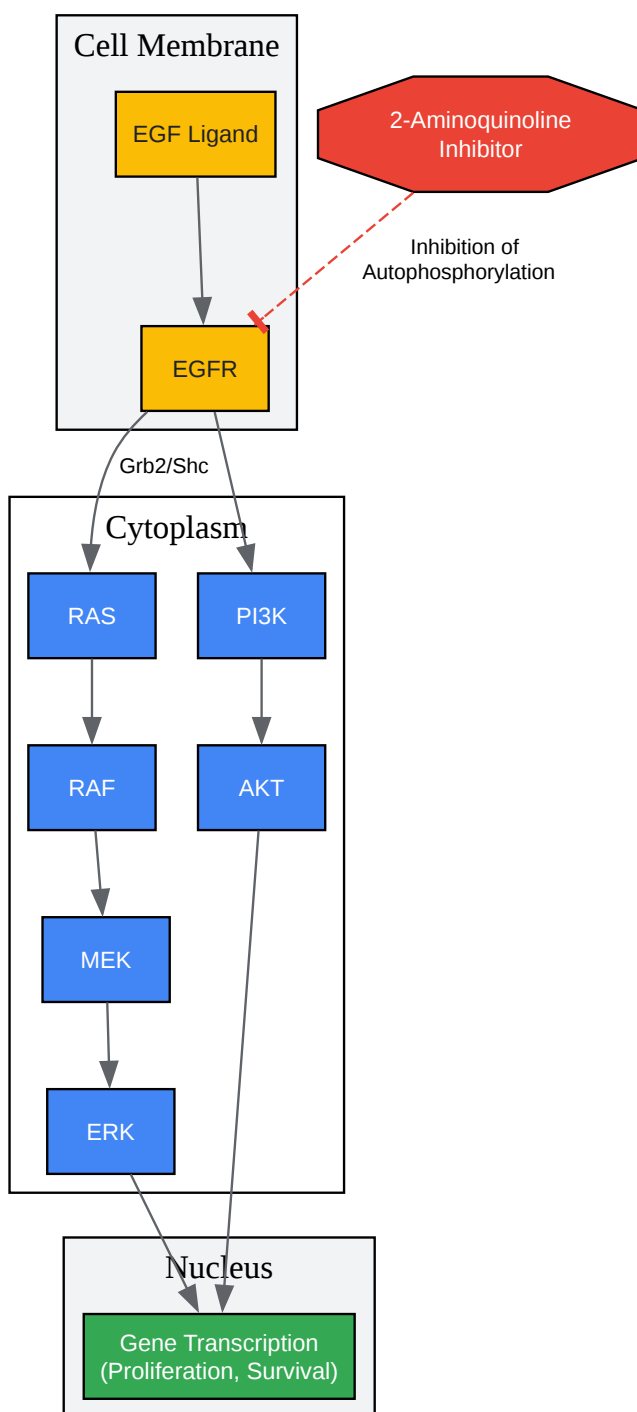
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Among its many derivatives, the **2-aminoquinoline** scaffold has emerged as a particularly "privileged" structure in drug discovery.[4][5] This N-heterocyclic aromatic compound, characterized by a benzene ring fused to a pyridine ring with an amino group at the C2-position, serves as a versatile template for the design of potent and selective modulators of various biological targets.[5][6] Its unique physicochemical properties allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[6] This guide provides a comprehensive overview of the **2-aminoquinoline** scaffold, focusing on its therapeutic applications, underlying mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies relevant to its development as a source of novel drug candidates.

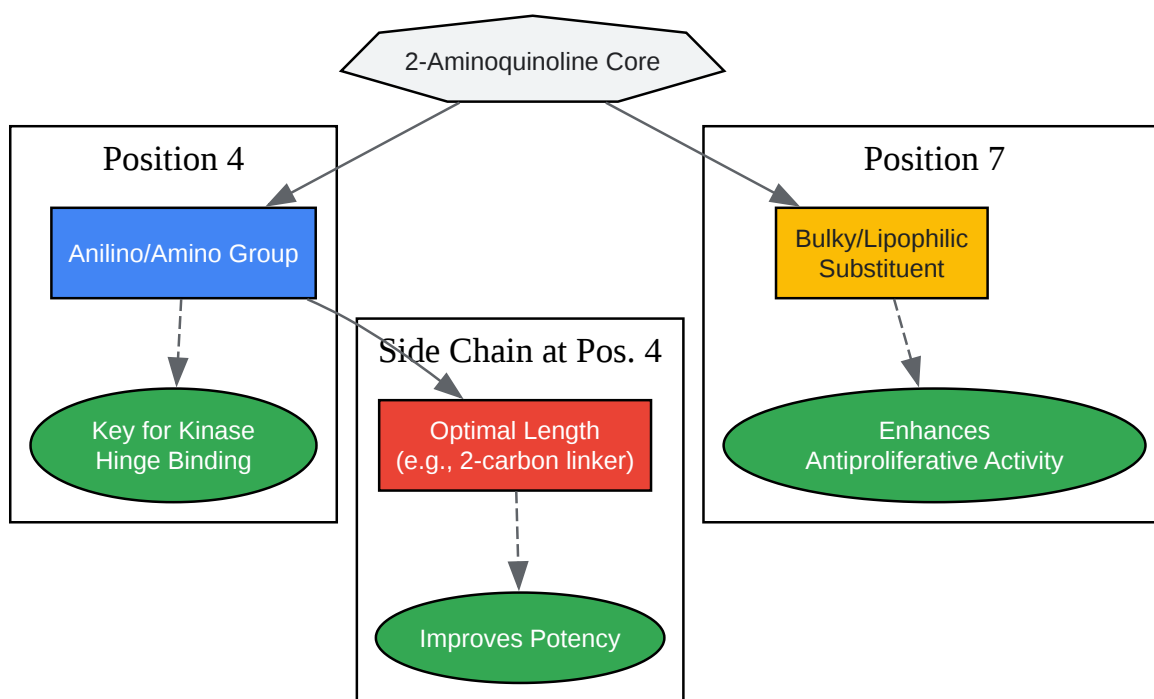
Synthetic Strategies

The construction of the **2-aminoquinoline** core can be achieved through several synthetic routes. A common and efficient approach involves the transition-metal-free, potassium tert-butoxide (KOtBu)-mediated reaction between 2-amino arylcarbaldehydes (or ketones) and various nitriles (like benzyl or alkyl cyanides).[5] This method proceeds at room temperature and offers high yields and good functional group tolerance.[5]

A generalized workflow for this synthesis is depicted below. The process begins with the base-mediated generation of an enamine intermediate from the nitrile, which then undergoes a condensation reaction with the 2-amino aryl carbonyl compound, followed by intramolecular cyclization and aromatization to yield the final **2-aminoquinoline** product.







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